6-Bromo-3-methoxy-2-methylpyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-3-methoxy-2-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-5-6(10-2)3-4-7(8)9-5/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUBRRMYRFLDKED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90827061 | |
| Record name | 6-Bromo-3-methoxy-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90827061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850882-87-0 | |
| Record name | 6-Bromo-3-methoxy-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90827061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 6 Bromo 3 Methoxy 2 Methylpyridine
Strategies for Regioselective Functionalization of Pyridine (B92270) Rings
Methyl Group Installation and Modification Strategies
The synthesis of 6-Bromo-3-methoxy-2-methylpyridine can be approached through various strategies that either install the methyl group onto a pre-functionalized pyridine ring or modify a precursor molecule already containing the methyl group.
One primary strategy involves starting with a pyridine ring that already contains the methyl group and then introducing the other substituents. For instance, a plausible synthetic route starts with 2-methyl-6-methoxy-pyridine, which is then subjected to bromination to yield the final product. pipzine-chem.com In this method, a brominating agent like liquid bromine is used, often dissolved in a solvent such as dichloromethane, with a catalyst like iron powder or iron tribromide, to facilitate the reaction at low temperatures. pipzine-chem.com This approach highlights the strategy of securing the methyl group's position early in the synthetic sequence.
Alternatively, methods exist for the direct methylation of the pyridine ring. Catalytic methods have been developed that can introduce a methyl group directly onto the aromatic ring. nih.gov One such method utilizes formaldehyde (B43269) or methanol (B129727) as the methyl source in the presence of a rhodium catalyst. nih.gov This reaction proceeds through a temporary dearomatization of the pyridine ring, making it nucleophilic enough to react with the methylating agent. nih.gov Another approach involves using a methylating compound capable of producing methyl radicals in the presence of a nickel and nickel oxide catalyst at high temperatures. google.com These direct methylation techniques offer an alternative to building the molecule from a pre-methylated precursor.
Modification of an existing functional group into a methyl group is another viable, though less direct, strategy. While specific examples for this compound are not detailed in the literature, general organic synthesis principles allow for the conversion of groups like hydroxymethyl or carboxyl into a methyl group through multi-step reduction processes.
The following table summarizes various strategies for methyl group installation on pyridine rings, which are applicable to the synthesis of the target compound.
Table 1: Methyl Group Installation Strategies for Pyridine Rings
| Strategy | Reagents/Catalyst | Description | Reference |
|---|---|---|---|
| Bromination of a Methylated Precursor | 2-methyl-6-methoxy-pyridine, Brominating Agent (e.g., Br2), Catalyst (e.g., FeBr3) | A direct bromination of a pyridine ring that already contains the desired methyl and methoxy (B1213986) groups. pipzine-chem.com | pipzine-chem.com |
| Direct Catalytic Methylation | Pyridine, Formaldehyde/Methanol, Rhodium Catalyst | A catalytic method that directly installs a methyl group onto the pyridine ring through temporary dearomatization. nih.gov | nih.gov |
| Radical Methylation | Pyridine, Methylating Agent, Nickel/Nickel Oxide Catalyst | A high-temperature process that uses a catalyst to generate methyl radicals for substitution onto the pyridine ring. google.com | google.com |
| Suzuki-Miyaura Cross-Coupling | Halogenated Pyridine, Methyl Boronic Acid or CD3BF3K, RuPhos Ligand | A cross-coupling reaction that can be used to introduce a methyl group onto a pyridine ring. researchgate.net | researchgate.net |
Advanced Synthetic Techniques and Reaction Condition Optimization
Modern synthetic chemistry offers advanced techniques to improve the efficiency, selectivity, and environmental footprint of reactions. These include microwave-assisted synthesis and novel catalytic approaches, coupled with rigorous optimization of reaction parameters.
Microwave-Assisted Synthesis of Halogenated Pyridine Derivatives
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry for its ability to dramatically reduce reaction times, increase product yields, and enhance reaction efficiency. clockss.org This technique utilizes microwave irradiation to rapidly and uniformly heat the reaction mixture, often leading to different outcomes compared to conventional heating. clockss.orgacs.org
In the context of heterocyclic chemistry, microwave irradiation has been successfully employed for the synthesis of various substituted pyrimidines and azapurines. clockss.orgacs.org For example, in the synthesis of 6-methoxy-5,6-dihydro-5-azapurines, switching from conventional heating to microwave irradiation at an elevated temperature increased the product yield from 4% to 47%. acs.org Further optimization of the reagent under microwave conditions pushed the yield to 71%. acs.org Similarly, a one-pot synthesis of thiazolo[3,2-a]pyrimidine derivatives was effectively carried out under microwave irradiation without the need for a catalyst, highlighting the "green" aspect of this method. clockss.org
Although a specific microwave-assisted synthesis for this compound is not explicitly documented, the successful application of this technology to structurally related methoxy- and halogenated-heterocycles strongly suggests its potential applicability. clockss.orgacs.org The benefits of shorter reaction times and potentially higher yields make it an attractive alternative to conventional refluxing methods.
Table 2: Example of Microwave-Assisted Synthesis Optimization
| Entry | Reagent | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | Trimethyl orthoformate | 70 °C, 30 min (Conventional) | 4 | acs.org |
| 2 | Trimethyl orthoformate | 140 °C (Microwave) | 47 | acs.org |
Catalytic Approaches in Pyridine Functionalization
Catalysis is central to the modern synthesis of functionalized pyridines, offering high selectivity and efficiency. Various transition-metal catalysts have been developed for the C-H functionalization of pyridine rings, which avoids the need for pre-functionalized starting materials.
Rhodium catalysts have been shown to effectively methylate electron-deficient pyridine rings at the C-3 and C-5 positions using formaldehyde as the methylating agent. nih.gov This method relies on the temporary reduction of the pyridine ring to form a nucleophilic enamine intermediate. nih.gov Nickel catalysts, specifically a combination of nickel and nickel oxide, have been patented for the methylation of pyridine compounds at the alpha position (C2 or C6) using organic compounds capable of forming methyl radicals. google.com
Beyond methylation, other catalytic systems offer routes to functionalized pyridines that could serve as precursors to the target molecule. Iridium-catalyzed meta-C–H borylation of pyridines provides a regioselective method to install a boryl group, which can then be subjected to subsequent cross-coupling reactions. snnu.edu.cn Similarly, ruthenium complexes have been used for the regioselective 1,4-dearomatization of pyridines. acs.org These advanced catalytic methods provide a versatile toolbox for the synthesis of complex pyridine derivatives.
Table 3: Catalytic Systems for Pyridine Functionalization
| Catalyst System | Reaction Type | Position | Description | Reference |
|---|---|---|---|---|
| Rhodium complex | C-H Methylation | C-3/C-5 | Utilizes formaldehyde for methylation via temporary dearomatization. nih.gov | nih.gov |
| Nickel/Nickel Oxide | Radical Methylation | Alpha (C-2/C-6) | Employs a methyl radical precursor at high temperatures. google.com | google.com |
| Iridium/Bipyridine Ligand | C-H Borylation | Meta (C-3/C-5) | Achieves meta-selective borylation through ligand control. snnu.edu.cn | snnu.edu.cn |
Optimization of Reaction Parameters for Enhanced Selectivity and Yield
The success of a synthetic route heavily relies on the careful optimization of reaction parameters to maximize yield and selectivity while minimizing side products. Key parameters include temperature, solvent, catalyst, and the nature and stoichiometry of reagents.
In a documented synthesis of 2-bromo-3-methoxy-6-methylpyridine, a related isomer, the reaction was performed by stirring 2-bromo-3-hydroxy-6-methyl-pyridine with potassium carbonate and iodomethane (B122720) in acetone (B3395972) under reflux, achieving a high yield of 88.3%. chemicalbook.com The choice of a suitable base (potassium carbonate), solvent (acetone), and temperature (reflux) were critical for this efficient conversion. chemicalbook.com
In the development of catalytic systems, such as the rhodium-catalyzed methylation of pyridines, extensive screening of variables is often necessary. nih.gov For instance, it was found that rhodium was a superior metal catalyst, the reaction benefited from being run at a dilute concentration (0.1 M), and the addition of a magnesium alkoxide base along with an amine gave the highest yields. nih.gov Conversely, certain additives like iodide were found to be detrimental in most cases. nih.gov
The synthesis of another related compound, 2-bromo-6-methylpyridine (B113505), from 2-amino-6-methylpyridine (B158447) involves precise temperature control (-10°C to 5°C) during the diazotization and bromination steps, followed by careful extraction procedures to achieve a 95% yield. chemicalbook.com These examples underscore the importance of fine-tuning reaction conditions to achieve optimal outcomes in the synthesis of halogenated pyridine derivatives.
Table 4: Example of Reaction Parameter Optimization in Rhodium-Catalyzed Methylation
| Variable | Optimized Condition | Effect | Reference |
|---|---|---|---|
| Metal Catalyst | Rhodium | Consistently better at promoting methylation than other tested metals. | nih.gov |
| Concentration | 0.1 M (Dilute) | Beneficial for the reaction outcome. | nih.gov |
| Base | Magnesium alkoxide + Amine | Gave the highest yields of methylation products. | nih.gov |
| Additive | No iodide | Addition of iodide was generally detrimental to the reaction. | nih.gov |
Reactivity Profiles and Transformational Chemistry of 6 Bromo 3 Methoxy 2 Methylpyridine
Reactivity of the Bromine Substituent
The bromine atom at the 6-position of the pyridine (B92270) ring is a key handle for a variety of chemical modifications. Its reactivity is influenced by the electron-withdrawing nature of the pyridine nitrogen and the electronic effects of the other substituents.
Nucleophilic Substitution Reactions involving the Bromine Atom
The pyridine ring, being electron-deficient, can facilitate nucleophilic aromatic substitution (SNAr) reactions, particularly with strong nucleophiles. However, the position of the bromine atom relative to the nitrogen is crucial. In the case of 6-Bromo-3-methoxy-2-methylpyridine, the bromine is at a position activated by the ring nitrogen. While direct displacement of the bromide by nucleophiles is possible, these reactions often require harsh conditions. For instance, studies on analogous systems like pentafluoropyridine (B1199360) have shown that nucleophilic attack by hydroxybenzaldehydes can selectively replace fluorine atoms at positions activated by the ring nitrogen, such as the 2 and 6 positions, often under forcing conditions. rsc.org The nucleophilicity of the attacking species and the reaction conditions play a decisive role in the success and selectivity of such substitutions. rsc.org
Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
The bromine atom serves as an excellent electrophilic partner in a wide array of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis.
Suzuki Coupling: This reaction enables the formation of carbon-carbon bonds by coupling the aryl bromide with an organoboron species, such as a boronic acid or ester. wikipedia.org The Suzuki-Miyaura reaction is widely used for synthesizing biaryl compounds and has been successfully applied to various brominated pyridines. researchgate.netmdpi.com For instance, the coupling of bromopyridines with arylboronic acids, catalyzed by a palladium complex like tetrakis(triphenylphosphine)palladium(0) in the presence of a base, is a common strategy. mdpi.com Research on related 3,4,5-tribromo-2,6-dimethylpyridine (B2990383) has demonstrated the feasibility of selective Suzuki-Miyaura cross-coupling reactions to produce substituted arylpyridines. beilstein-journals.org These reactions highlight the utility of the bromo-substituent as a versatile point of diversification.
| Bromopyridine Substrate | Coupling Partner | Catalyst/Base | Product Type | Reference |
|---|---|---|---|---|
| 5-bromo-2-methylpyridin-3-amine | Arylboronic acids | Pd(PPh₃)₄ / K₃PO₄ | 5-aryl-2-methylpyridin-3-amines | mdpi.com |
| 3,4,5-tribromo-2,6-dimethylpyridine | 2-methoxyphenylboronic acid | Not specified | Mono- and diarylated 2,6-dimethylpyridines | beilstein-journals.org |
Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms carbon-nitrogen bonds by coupling the aryl bromide with an amine. organic-chemistry.org It is a powerful method for the synthesis of arylamines. organic-chemistry.org The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand (e.g., BINAP), and a base (e.g., NaOBut). chemspider.com The Buchwald-Hartwig amination has been demonstrated on simple bromopyridines, such as the reaction of 2-bromo-6-methyl pyridine with trans-1,2-diaminocyclohexane, to yield the corresponding N-arylated diamine. chemspider.com This showcases the potential for this compound to undergo similar amination reactions, providing access to a range of substituted aminopyridines.
| Bromopyridine Substrate | Amine | Catalyst/Ligand/Base | Product | Reference |
|---|---|---|---|---|
| 2-bromo-6-methyl pyridine | (+/-)-trans-1,2-diaminocyclohexane | [Pd₂(dba)₃] / (±)-BINAP / NaOBut | N,N'-Bis(6-methylpyridin-2-yl)cyclohexane-1,2-diamine | chemspider.com |
Electrophilic Aromatic Substitution on Brominated Pyridine Systems
The pyridine ring is generally deactivated towards electrophilic aromatic substitution (EAS) compared to benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. quora.com Any electrophilic attack typically requires harsh conditions and occurs preferentially at the 3- and 5-positions. quora.com
In this compound, the directing effects of the existing substituents must be considered.
The methoxy (B1213986) group at the 3-position is a strong activating group and is ortho, para-directing. youtube.com
The methyl group at the 2-position is a weak activating group and is also ortho, para-directing. libretexts.org
The bromo group at the 6-position is a deactivating group but is ortho, para-directing. youtube.com
The pyridine nitrogen deactivates the ring, especially at the 2-, 4-, and 6-positions, and directs incoming electrophiles to the 3- and 5-positions. quora.compearson.com
The combined influence of these groups suggests that the most likely position for electrophilic attack would be the C-5 position, which is para to the activating methoxy group and meta to the deactivating nitrogen. The C-4 position is also activated by the methoxy group (ortho) and the methyl group (meta), but it is also adjacent to the deactivating bromo group. Therefore, electrophilic substitution on this ring system is complex and the outcome would depend on the specific electrophile and reaction conditions.
Reactivity of the Methoxy Group
The methoxy group at the 3-position significantly influences the electronic properties and reactivity of the pyridine ring.
Participation in Electronic Activation of the Pyridine Ring
The methoxy group is a powerful electron-donating group through resonance, which can increase the electron density of the pyridine ring, particularly at the ortho and para positions (C-2, C-4, and C-6). youtube.com This electron donation can partially counteract the deactivating effect of the pyridine nitrogen, making the ring more susceptible to certain reactions. However, the methoxy group also exerts an electron-withdrawing inductive effect due to the high electronegativity of the oxygen atom. reddit.com In electrophilic aromatic substitution, the resonance effect typically dominates, making the methoxy group an activating, ortho, para-director. youtube.com In the context of this compound, this activation is crucial for influencing the regioselectivity of potential electrophilic attack, favoring positions 4 and 5. pearson.com
Potential as a Masked Pyridone Functionality
Methoxypyridines can serve as synthetic precursors to pyridones, which are important heterocyclic motifs in medicinal chemistry. nih.govresearchgate.net The methoxy group can be considered a "masked" hydroxyl group of the corresponding pyridone tautomer. The conversion of a methoxypyridine to a pyridone is typically achieved through demethylation, often under acidic or nucleophilic conditions. For instance, the synthesis of various polycyclic pyridones has been achieved from pyridone precursors that were themselves generated from the ring-opening of pyrones with amines, a transformation that highlights the accessibility of the pyridone core structure. mdpi.commdpi.com This strategic use of a methoxy group allows for chemical transformations on the pyridine ring that might not be compatible with the more reactive pyridone functionality, which can then be unmasked in a later synthetic step.
Reactivity of the Methyl Group
The reactivity of the methyl group at the 2-position of the pyridine ring is a key feature in the functionalization of this compound. This reactivity is primarily attributed to the acidity of the methyl protons, which is enhanced by the electron-withdrawing nature of the pyridine nitrogen. vaia.com This allows for a variety of chemical transformations to be performed at this site.
Oxidative Functionalization of Methyl Substituents
The methyl group of 2-methylpyridine (B31789) derivatives can undergo oxidation to afford various functional groups. A common transformation is the oxidation to a carboxylic acid. For instance, the oxidation of 2-picoline (2-methylpyridine) with potassium permanganate (B83412) yields picolinic acid. wikipedia.org This method can be applied to this compound to synthesize the corresponding pyridine-2-carboxylic acid derivative.
Another approach to functionalize the methyl group is through the formation of thio-substituted compounds. The reaction of 2-picoline with n-butyllithium (n-BuLi) followed by treatment with dimethyl disulfide can lead to the formation of dithioacetals and trithioortho esters. nih.gov These thio-substituted compounds are versatile intermediates that can be converted into other functional groups such as aldehydes, ketones, and esters under oxidizing conditions or in the presence of mercury salts. nih.gov
Condensation and Alkylation Reactions at the Methyl Group Position
The acidic nature of the methyl protons in 2-methylpyridine and its derivatives facilitates condensation reactions with various electrophiles. vaia.com For example, 2-methylpyridines can react with aromatic aldehydes in the presence of a base to form styrylpyridine derivatives. mdpi.com This reaction proceeds through the deprotonation of the methyl group to form a carbanion, which then acts as a nucleophile. vaia.com The presence of electron-withdrawing groups on the pyridine ring, such as a nitro group, can further enhance the acidity of the methyl protons and facilitate these condensation reactions. mdpi.com
Alkylation of the methyl group is another important transformation. Deprotonation of the methyl group with a strong base like n-butyllithium generates a highly nucleophilic species that can react with various electrophiles. wikipedia.orgnih.gov For example, the reaction of (6-methyl-2-pyridyl)methyllithium species with epoxides leads to the formation of alcohol adducts. nih.gov Furthermore, direct C(sp³)–H allylic alkylation of 2-alkylpyridines with Morita–Baylis–Hillman (MBH) carbonates has been achieved without the need for a base or transition metal catalyst, proceeding through a tandem nucleophilic substitution and aza-Cope rearrangement. beilstein-journals.org
| Reagent | Product Type | Reference |
| Potassium permanganate | Carboxylic acid | wikipedia.org |
| n-BuLi, Dimethyl disulfide | Dithioacetal/Trithioortho ester | nih.gov |
| Aromatic aldehydes, Base | Styrylpyridine | mdpi.com |
| n-BuLi, Epoxides | Alcohol | nih.gov |
| MBH carbonates | Allylated pyridine | beilstein-journals.org |
Pyridine Ring-Focused Functionalization
The functionalization of the pyridine ring itself presents a different set of challenges and opportunities compared to the modification of the methyl substituent. The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack but resistant to electrophilic substitution. beilstein-journals.org
C-H Functionalization Strategies
Direct C-H functionalization has emerged as a powerful tool for modifying the pyridine core, offering a more atom-economical and efficient alternative to traditional methods that often require pre-functionalized starting materials. thieme-connect.comrsc.org
Regioselective C-H Activation (Ortho-, Meta-, Para-Functionalization)
The regioselectivity of C-H functionalization on the pyridine ring is a critical aspect, with different positions (ortho, meta, para to the nitrogen) exhibiting distinct reactivities.
Ortho-Functionalization (C6-position): While the C2 and C6 positions are electronically activated for some reactions due to their proximity to the nitrogen, in the case of this compound, the C6 position is already substituted with a bromine atom. However, understanding the principles of ortho-functionalization is relevant for related pyridine systems. Transition metal catalysis is often employed for C2-selective functionalization. thieme-connect.com For instance, palladium-catalyzed C-H arylation can occur at the C2-position. nih.gov The inherent Lewis basicity of the pyridine nitrogen can sometimes hinder these reactions by coordinating to the metal catalyst. nih.gov
Meta-Functionalization (C3 and C5-positions): Meta-selective C-H functionalization of pyridines is particularly challenging due to the inherent electronic properties of the ring. nih.gov However, strategies have been developed to achieve this selectivity. One approach involves the use of directing groups to guide the functionalization to the meta position. nih.gov In the context of this compound, the C3 and C5 positions are distinct. The C3 position is occupied by a methoxy group, while the C5 position is a potential site for functionalization.
Para-Functionalization (C4-position): The C4-position of the pyridine ring can also be targeted for functionalization. Nickel-catalyzed para-C-H alkylation of pyridines with styrenes has been reported, achieving high regioselectivity. acs.org This type of reaction could potentially be applied to introduce substituents at the C4 position of this compound.
| Position | Strategy | Catalyst/Reagent Example | Reference |
| Ortho (C2/C6) | Transition Metal Catalysis | Palladium | thieme-connect.comnih.gov |
| Meta (C3/C5) | Directing Groups | Not specified | nih.gov |
| Para (C4) | Nickel Catalysis | Nickel/NHC ligand | acs.org |
Temporary Dearomatization Approaches
A novel strategy for functionalizing the pyridine ring involves its temporary dearomatization. nih.govrsc.org This approach transiently disrupts the aromaticity of the ring, leading to the formation of reactive, non-aromatic intermediates that can undergo further reactions. rsc.orgresearchgate.net
One such method involves the rhodium-catalyzed C-3/5 methylation of pyridines using methanol (B129727) and formaldehyde (B43269). rsc.org This process is believed to proceed through the in situ reduction of the pyridine ring by a metal hydride, forming a nucleophilic enamine intermediate that can then react with an electrophile. rsc.org Another approach is the nucleophilic dearomatization of pyridines, which can be achieved using various reagents and catalysts. For example, chiral copper hydride complexes can catalyze the C-C bond-forming dearomatization of pyridines with olefins. acs.orgnih.gov These dearomatization-rearomatization sequences provide access to substituted pyridines that are difficult to obtain through conventional methods. rsc.orgresearchgate.net
Minisci-Type Reactions and Radical Pathways
The Minisci reaction is a powerful tool for the C-H alkylation of electron-deficient heterocycles. wikipedia.org It involves the addition of a nucleophilic carbon-centered radical to a protonated heteroaromatic ring. wikipedia.org The reaction proceeds via a radical-cation intermediate, and its regioselectivity is governed by a combination of factors, including the position of protonation, the stability of the resulting radical adduct, and steric hindrance from existing substituents.
For this compound, the reaction is initiated by the protonation of the pyridine nitrogen, which significantly enhances the ring's electrophilicity. The resulting pyridinium (B92312) ion is then susceptible to attack by a nucleophilic radical. The directing effect of the protonated nitrogen favors radical addition at the C2 and C4 positions. However, the existing substituents on the ring play a crucial role in determining the final regiochemical outcome:
C2 Position: This position is occupied by a methyl group, which presents significant steric hindrance to the approach of an incoming radical.
C4 Position: This position is unsubstituted and is electronically activated by the para-nitrogen. It is the most likely site for radical attack.
C6 Position: This position is occupied by the bromo substituent, making C-H functionalization impossible at this site.
The general mechanism for a Minisci reaction is outlined below:
Radical Generation: A radical is typically generated from a carboxylic acid via oxidative decarboxylation using silver nitrate (B79036) and a persulfate.
Protonation of Pyridine: The pyridine nitrogen is protonated under the acidic reaction conditions.
Radical Addition: The nucleophilic radical attacks the electron-deficient pyridinium ring, preferentially at the C4 position.
Rearomatization: The resulting radical cation is oxidized, and a proton is lost to restore aromaticity, yielding the C4-substituted pyridine.
While specific examples of Minisci reactions on this compound are not extensively documented, the established principles of radical reactivity on substituted pyridines provide a strong predictive framework for its behavior. nih.govacs.org
Nucleophilic Aromatic Substitution on the Pyridine Ring
Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of halopyridines, particularly when the halogen is located at a position activated by the ring nitrogen (C2, C4, or C6). youtube.com In this compound, the bromine atom is at the C6 position, ortho to the nitrogen, making it a suitable substrate for SNAr reactions.
The mechanism of SNAr on this substrate involves the addition of a nucleophile to the C6 carbon, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The negative charge in this intermediate is delocalized onto the electronegative nitrogen atom, which provides significant stabilization. The subsequent departure of the bromide leaving group restores the aromaticity of the ring.
The reaction is influenced by the electronic properties of the other substituents on the ring. The electron-donating methyl group at C2 and the methoxy group at C3 increase the electron density of the ring, which can decelerate the rate of nucleophilic attack compared to an unsubstituted bromopyridine. libretexts.org However, the activation provided by the ring nitrogen is generally sufficient to allow the reaction to proceed under appropriate conditions.
A variety of nucleophiles can be employed to displace the bromide at the C6 position. Common examples include amines, alkoxides, and thiols. For instance, the reaction with an amine would lead to the formation of a 6-amino-3-methoxy-2-methylpyridine derivative. Copper-catalyzed amination reactions have been shown to be effective for the synthesis of aminopyridines from their bromo counterparts. rsc.org
Below is a table summarizing expected SNAr reactions on this compound:
| Nucleophile (Nu) | Reagent Example | Product |
| Amine | R-NH2 | 6-(Alkylamino)-3-methoxy-2-methylpyridine |
| Alkoxide | NaOR | 6-Alkoxy-3-methoxy-2-methylpyridine |
| Thiol | RSH / Base | 6-(Alkylthio)-3-methoxy-2-methylpyridine |
| Hydroxide | NaOH | 3-Methoxy-2-methyl-6-pyridone |
The relative reactivity of halogens in SNAr reactions typically follows the trend F > Cl > Br > I, which is counterintuitive to the trend of leaving group ability in SN2 reactions. This is because the rate-determining step is often the initial attack of the nucleophile, which is facilitated by a more electronegative halogen. nih.gov
N-Functionalization and its Influence on Ring Reactivity
The reactivity of the pyridine ring can be significantly altered through functionalization of the nitrogen atom. Common N-functionalization reactions include N-oxidation to form a pyridine N-oxide and N-alkylation to form a pyridinium salt. Both transformations increase the electron deficiency of the ring, thereby enhancing its susceptibility to nucleophilic and radical attack.
N-Oxidation: The formation of this compound N-oxide would further activate the C2 and C6 positions towards nucleophilic attack. The N-oxide can also facilitate reactions that are otherwise difficult on the parent pyridine.
N-Alkylation: Conversion of this compound to a pyridinium salt, for example, by reaction with an alkyl halide, dramatically increases the ring's electrophilicity. The resulting pyridinium salt is highly activated towards nucleophilic substitution at the C6 position. rsc.org The positive charge on the nitrogen atom strongly withdraws electron density from the ring, making it more susceptible to attack even by weak nucleophiles.
Furthermore, N-alkoxypyridinium salts have been shown to be exceptionally reactive towards radical additions. This provides an alternative pathway for the functionalization of the pyridine ring that complements the classic Minisci reaction.
The influence of N-functionalization on reactivity is summarized in the table below:
| N-Functionalization | Effect on Ring Reactivity | Favored Reactions |
| N-Oxide Formation | Increased electron deficiency, particularly at C2 and C6. | Nucleophilic Aromatic Substitution |
| N-Alkylation (Pyridinium Salt) | Greatly increased electron deficiency. | Nucleophilic Aromatic Substitution, Radical Addition |
Computational Investigations and Mechanistic Insights
Quantum Chemical Studies on 6-Bromo-3-methoxy-2-methylpyridine
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for elucidating the intricate details of molecular systems.
DFT calculations are instrumental in determining the optimized molecular geometry and electronic properties of this compound. By utilizing methods such as B3LYP with a suitable basis set like 6-311G(d,p), researchers can compute bond lengths, bond angles, and dihedral angles with a high degree of accuracy that often correlates well with experimental data. researchgate.netresearchgate.net For instance, the calculated bond lengths for similar pyridine (B92270) derivatives, such as the C-C bonds, typically range from 1.390 Å to 1.504 Å, while C-N bond lengths are found to be between 1.303 Å and 1.343 Å. researchgate.net The C-Br bond length is calculated to be around 1.948 Å. researchgate.net These computational approaches provide a static, gas-phase representation of the molecule's structure, which is fundamental to understanding its other properties.
Table 1: Selected Calculated Bond Lengths for a Related Pyridine Derivative
| Bond | Calculated Bond Length (Å) |
| C-C | 1.390 - 1.504 |
| C-N | 1.303 - 1.343 |
| C-Br | 1.948 |
| C-O | 1.350 |
| C-H | 1.083 - 1.093 |
| O-H | 0.963 |
Data sourced from studies on a structurally similar compound, 2-bromo-3-hydroxy-6-methylpyridine. researchgate.net
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. libretexts.orgyoutube.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for assessing molecular stability; a larger gap generally implies lower reactivity. researchgate.net For a related compound, 2-bromo-3-hydroxy-6-methylpyridine, the HOMO-LUMO gap has been calculated to be -5.39512 eV. researchgate.net The distribution of these orbitals across the molecule highlights the regions most likely to be involved in chemical reactions.
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. uni-muenchen.de The MEP surface displays regions of varying electrostatic potential, with red areas indicating negative potential (electron-rich regions, susceptible to electrophilic attack) and blue areas representing positive potential (electron-deficient regions, prone to nucleophilic attack). For pyridine derivatives, the nitrogen atom and any oxygen atoms typically exhibit negative potential, making them likely sites for protonation and interaction with electrophiles. researchgate.net Conversely, the hydrogen atoms and regions near the bromine atom often show positive potential.
The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are topological analyses that provide a quantitative measure of electron localization in a molecule. wikipedia.orgjussieu.frcanterbury.ac.uk ELF analysis, in particular, helps to visualize the regions of space where there is a high probability of finding an electron pair. wikipedia.org This allows for a clear distinction between core electrons, covalent bonds, and lone pairs, offering a visual representation that aligns with chemical intuition. wikipedia.org The analysis of ELF can reveal the nature of chemical bonding and the distribution of electron pairs within the molecule, further enriching the understanding of its electronic structure. canterbury.ac.uk
Reduced Density Gradient (RDG) Analysis
Reduced Density Gradient (RDG) analysis is a computational method used to visualize and characterize non-covalent interactions (NCIs) within and between molecules. This technique is based on the relationship between the electron density (ρ) and its gradient (∇ρ). By plotting the RDG against the electron density, regions of weak interactions, such as van der Waals forces, hydrogen bonds, and steric clashes, can be identified and visualized in real space.
For a molecule like this compound, RDG analysis would be instrumental in understanding its intramolecular interactions. The presence of a bromine atom, a methoxy (B1213986) group, and a methyl group on the pyridine ring introduces several potential non-covalent interactions that can influence the molecule's conformation and reactivity.
Key areas of investigation for RDG analysis of this compound would include:
| Interaction Type | Interacting Groups | Potential Significance |
| Steric Repulsion | Between the ortho-positioned methyl group and the methoxy group. | This interaction could lead to a twisting of the methoxy group out of the plane of the pyridine ring, affecting its electronic contribution to the aromatic system. |
| Halogen Bonding | The bromine atom acting as a halogen bond donor to a nucleophilic region of another molecule or even intramolecularly. | Understanding the halogen bonding potential is crucial for predicting its behavior in crystal packing and its interaction with other reagents. |
| Hydrogen Bonding | Weak C-H···O or C-H···N intramolecular hydrogen bonds. | These interactions can contribute to the conformational stability of the molecule. |
| van der Waals Interactions | General attractive and repulsive forces between different parts of the molecule. | These play a significant role in the overall shape and packing of the molecule in the solid state. |
Theoretical Studies of Reaction Mechanisms and Pathways
Computational chemistry provides a powerful lens through which to study the step-by-step processes of chemical reactions, offering insights that are often difficult or impossible to obtain experimentally.
Investigation of Transition States and Activation Energies
The study of reaction mechanisms at a theoretical level involves mapping the potential energy surface of a reaction. Key to this is the identification of transition states (TS), which are the highest energy points along the reaction coordinate, and the calculation of their corresponding activation energies (Ea). The activation energy represents the minimum energy required for a reaction to occur and is a critical factor in determining the reaction rate.
For this compound, theoretical investigations could elucidate the mechanisms of various reactions, such as nucleophilic aromatic substitution (SNAr), cross-coupling reactions (e.g., Suzuki, Sonogashira), or lithiation-substitution sequences.
A hypothetical study on the SNAr reaction of this compound with a nucleophile (Nu⁻) would involve:
Reactant and Product Optimization: Calculating the lowest energy structures of the reactants (this compound and Nu⁻) and the final product.
Transition State Search: Locating the transition state structure for the addition of the nucleophile to the pyridine ring and for the departure of the bromide ion.
Frequency Calculations: Confirming the nature of the stationary points (reactants, products, and transition states) and calculating the zero-point vibrational energies.
Activation Energy Calculation: Determining the energy difference between the reactants and the transition state.
The calculated activation energies for substitution at different positions on the pyridine ring would reveal the most likely site of reaction, providing valuable predictive power for synthetic chemists.
Solvent Effects on Reactivity and Electronic Properties
The solvent in which a reaction is carried out can have a profound impact on its rate and outcome. rsc.org Computational models can account for these solvent effects in two primary ways:
Implicit Solvation Models: The solvent is treated as a continuous medium with a specific dielectric constant. This approach is computationally efficient and often provides a good approximation of bulk solvent effects.
Explicit Solvation Models: A number of individual solvent molecules are included in the calculation, allowing for the study of specific solvent-reactant interactions, such as hydrogen bonding.
For this compound, the polarity of the solvent would be expected to influence its electronic properties and reactivity. For instance, in a polar solvent, the dipole moment of the molecule would be stabilized, potentially affecting the electron distribution within the pyridine ring.
A computational study on solvent effects might investigate:
| Property | Solvent Polarity | Expected Effect |
| Ground-State Geometry | Increasing polarity | Minor changes in bond lengths and angles. |
| Dipole Moment | Increasing polarity | Increase in the calculated dipole moment due to polarization. |
| Reaction Barrier Heights | Increasing polarity | For reactions involving charged intermediates or transition states (like SNAr), polar solvents would likely lower the activation energy, thus accelerating the reaction. |
By performing calculations in different solvents (e.g., a non-polar solvent like toluene (B28343) and a polar aprotic solvent like DMSO), a theoretical understanding of the role of the solvent in modulating the reactivity of this compound can be achieved.
Computational Prediction of Derivative Properties and Reactivity
One of the most powerful applications of computational chemistry is the prediction of the properties and reactivity of yet-to-be-synthesized molecules. By systematically modifying the structure of this compound in silico, it is possible to screen for derivatives with desired characteristics.
Density Functional Theory (DFT) is a particularly useful method for this purpose, as it provides a good balance between accuracy and computational cost. Various molecular descriptors can be calculated to predict the reactivity of derivatives.
Key molecular descriptors and their implications:
| Descriptor | Definition | Implication for Reactivity |
| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). | A smaller gap generally indicates higher reactivity. It can be related to the electronic excitation energy and chemical hardness. |
| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface of the molecule. | It reveals the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites for electrophilic and nucleophilic attack. |
| Fukui Functions | Describe the change in electron density at a given point in the molecule when an electron is added or removed. | They can be used to predict the most likely sites for nucleophilic, electrophilic, and radical attack. |
| Natural Bond Orbital (NBO) Charges | A method for calculating the charge distribution on each atom. | Provides insight into the local electronic environment and can be correlated with reactivity at specific sites. |
For example, a computational study could explore how replacing the bromine atom with other halogens (F, Cl, I) or introducing different substituents on the pyridine ring would alter the HOMO-LUMO gap and the MEP of the molecule. This would allow for a rational design of derivatives with tailored electronic properties for specific applications, such as in materials science or medicinal chemistry.
Spectroscopic and Structural Elucidation of 6 Bromo 3 Methoxy 2 Methylpyridine and Its Derivatives
Vibrational Spectroscopy for Molecular Characterization
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, serves as a powerful tool for identifying the functional groups and characterizing the bonding within a molecule. These methods probe the quantized vibrational energy levels of the molecule, which are highly sensitive to its structure.
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum provides a unique fingerprint of the compound, with specific peaks corresponding to the stretching and bending vibrations of different bonds. For 6-Bromo-3-methoxy-2-methylpyridine, the FT-IR spectrum reveals characteristic absorptions for the pyridine (B92270) ring, as well as the methyl, methoxy (B1213986), and bromo substituents.
The aromatic C-H stretching vibrations of the pyridine ring are typically observed in the region of 3100-3000 cm⁻¹. The C-C and C-N stretching vibrations within the heteroaromatic ring give rise to a series of bands in the 1650-1400 cm⁻¹ range. pw.edu.pl The presence of substituents influences the exact position and intensity of these bands. The C-H stretching vibrations of the methyl and methoxy groups are expected in the 2950-2850 cm⁻¹ region. The C-O stretching vibration of the methoxy group typically appears as a strong band around 1250 cm⁻¹ and another near 1030 cm⁻¹. The C-Br stretching vibration is generally observed at lower wavenumbers, typically in the range of 600-500 cm⁻¹.
Table 1: FT-IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
| ~3100-3000 | Weak-Medium | Aromatic C-H Stretch |
| ~2950-2850 | Medium | Aliphatic C-H Stretch (Methyl & Methoxy) |
| ~1600 | Medium | C=C/C=N Ring Stretching |
| ~1450 | Medium | C-H Bending (Methyl) |
| ~1250 | Strong | Asymmetric C-O-C Stretch (Methoxy) |
| ~1030 | Strong | Symmetric C-O-C Stretch (Methoxy) |
| ~800 | Strong | C-H Out-of-plane Bending |
| ~600-500 | Medium-Weak | C-Br Stretch |
| Note: This table is a representation of expected and observed FT-IR peaks for this compound based on data from various sources, including PubChem. nih.gov The exact peak positions and intensities can vary based on the sample preparation and measurement conditions. |
In a study on 2-methoxy-6-methyl pyridine, C-C stretching vibrations were observed at 1753 and 1612 cm⁻¹ in the FT-IR spectrum. researchgate.net The ring in-plane bending mode for this compound was designated at 888 cm⁻¹. researchgate.net These findings provide a comparative basis for assigning the spectra of this compound.
FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to vibrations of non-polar bonds and symmetric vibrations, which may be weak or absent in the FT-IR spectrum. For this compound, the FT-Raman spectrum provides valuable information about the pyridine ring and the C-Br bond.
The ring breathing vibrations of the pyridine ring, which involve a symmetric expansion and contraction of the entire ring, typically give rise to strong and sharp bands in the Raman spectrum, often observed around 1000 cm⁻¹. researchgate.net The C-Br stretching vibration is also expected to be Raman active.
Table 2: FT-Raman Spectral Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
| ~3060 | Strong | Aromatic C-H Stretch |
| ~2930 | Medium | Aliphatic C-H Stretch (Methyl & Methoxy) |
| ~1600 | Medium | C=C/C=N Ring Stretching |
| ~1030 | Very Strong | Ring Breathing Mode |
| ~600-500 | Strong | C-Br Stretch |
| Note: This table is a representation of expected and observed FT-Raman peaks for this compound based on data from various sources, including PubChem. nih.gov The exact peak positions and intensities can vary based on the sample preparation and measurement conditions. |
In a study of 2-methoxy-6-methyl pyridine, FT-Raman bands for C-C stretching were observed at 1744, 1601, and 1503 cm⁻¹. researchgate.net The comparison of FT-IR and FT-Raman spectra allows for a more complete vibrational assignment, as some modes may be more prominent in one technique than the other.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
For this compound, the ¹H and ¹³C NMR spectra reveal distinct signals for each unique proton and carbon atom in the molecule. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electron density around the nucleus. The presence of the electronegative bromine and oxygen atoms, as well as the aromatic pyridine ring, significantly influences these chemical shifts.
In the ¹H NMR spectrum, the protons on the pyridine ring typically appear in the aromatic region (δ 7.0-8.5 ppm). The protons of the methyl and methoxy groups will be found in the upfield region, with the methoxy protons generally appearing slightly more downfield than the methyl protons due to the deshielding effect of the adjacent oxygen atom. The coupling constants (J), measured in Hertz (Hz), provide information about the number of neighboring non-equivalent protons and their spatial relationship.
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbon atoms of the pyridine ring will resonate in the aromatic region (δ 100-160 ppm). The carbon attached to the bromine atom will be shifted upfield due to the heavy atom effect, while the carbon attached to the methoxy group will be shifted downfield. The methyl and methoxy carbons will appear at the most upfield positions. The chemical shift of a methoxy group attached to an aromatic ring is typically around 56 ppm, but this can be influenced by steric effects. nih.gov
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound
| Position | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 2 | C | - | ~155 |
| 3 | C | - | ~145 |
| 4 | C | ~7.0-7.5 (d) | ~110 |
| 5 | C | ~7.5-8.0 (d) | ~140 |
| 6 | C | - | ~115 |
| -CH₃ (at C2) | C, H | ~2.5 (s) | ~20 |
| -OCH₃ (at C3) | C, H | ~3.9 (s) | ~58 |
| Note: These are predicted chemical shift ranges based on data for analogous substituted pyridines. researchgate.netumn.edudocbrown.infodocbrown.info The actual values can vary depending on the solvent and other experimental conditions. 'd' denotes a doublet and 's' denotes a singlet. |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. In MS, a molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).
For this compound, the mass spectrum will exhibit a characteristic molecular ion peak (M⁺). A key feature in the mass spectrum of a bromine-containing compound is the presence of an M+2 peak of nearly equal intensity to the M⁺ peak. libretexts.orgyoutube.com This is due to the natural abundance of the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which are present in an approximate 1:1 ratio. libretexts.orgyoutube.com The molecular weight of this compound is 202.05 g/mol . nih.gov
The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for substituted pyridines include the loss of substituents and cleavage of the pyridine ring. For this compound, potential fragmentation could involve the loss of the bromine atom, the methyl group, or the methoxy group.
Table 4: Expected Mass Spectrometry Data for this compound
| m/z | Ion | Significance |
| 201/203 | [M]⁺ | Molecular ion peak, showing the characteristic 1:1 ratio for a single bromine atom. |
| 186/188 | [M - CH₃]⁺ | Loss of the methyl group. |
| 171/173 | [M - OCH₃]⁺ | Loss of the methoxy group. |
| 122 | [M - Br]⁺ | Loss of the bromine atom. |
| Note: This table represents expected major fragmentation patterns. The relative intensities of the peaks depend on the ionization energy and the specific mass spectrometer used. |
The analysis of brominated aromatic compounds by gas chromatography/mass spectrometry (GC/MS) can provide high sensitivity and selectivity. osti.govacs.org
X-ray Crystallography for Solid-State Structure Determination
The bond lengths and angles within the pyridine ring are influenced by the nature and position of the substituents. In a substituted pyridine, the C-N bond lengths are typically shorter than the C-C bond lengths. The presence of an electronegative bromine atom and an electron-donating methoxy group can cause slight distortions in the ring geometry compared to unsubstituted pyridine.
For example, in the crystal structure of 3,5-Dibromo-4-methylpyridine, the C-Br bond lengths are approximately 1.88 Å. researchgate.net The C-N bond lengths are around 1.33 Å, and the C-C bond lengths within the ring range from 1.37 to 1.39 Å. researchgate.net The bond angles within the pyridine ring are close to 120°, but can deviate slightly due to the presence of substituents.
Table 5: Representative Bond Lengths and Angles from Related Bromo-Substituted Pyridine Derivatives
| Bond | Expected Length (Å) | Angle | Expected Angle (°) |
| C-Br | ~1.88 - 1.90 | C-C-Br | ~118 - 122 |
| C-O (methoxy) | ~1.36 - 1.38 | C-C-O | ~115 - 125 |
| O-CH₃ (methoxy) | ~1.42 - 1.44 | C-O-C | ~117 - 119 |
| C-N (ring) | ~1.33 - 1.35 | C-N-C | ~116 - 118 |
| C-C (ring) | ~1.37 - 1.40 | C-C-C | ~118 - 121 |
| C-CH₃ | ~1.50 - 1.52 | N-C-CH₃ | ~118 - 122 |
| Note: These values are based on crystallographic data from related bromo- and methoxy-substituted pyridine derivatives and serve as a guide to the expected geometry of this compound. |
The planarity of the pyridine ring and the orientation of the substituents can also be determined from crystallographic data. The methoxy group may lie in the plane of the pyridine ring or be rotated out of the plane, which can have implications for its electronic interaction with the ring.
Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, Pi-Stacking)
Hydrogen Bonding: In derivatives of the target compound where a hydrogen bond donor is present, such as in 2-bromo-3-hydroxy-6-methylpyridine, strong O-H···N hydrogen bonds are observed. researchgate.net These interactions link the molecules into chains. researchgate.net Additionally, weaker C-H···Br hydrogen bonds can contribute to the formation of more complex two-dimensional networks. researchgate.net For this compound, while conventional hydrogen bond donors are absent, weak C-H···N and C-H···O interactions involving the methyl and methoxy groups and the nitrogen atom or oxygen of an adjacent molecule are plausible. In the crystal structure of a related derivative, 6-bromo-2-(4-methoxyphenyl)-3-methyl-3H-imidazo[4,5-b]pyridine, weak C-H···N hydrogen bonds are indeed observed, linking the molecules into chains. researchgate.net
Halogen Bonding: The bromine atom in this compound can act as a halogen bond donor. Halogen bonding is a directional, non-covalent interaction between an electrophilic region on a halogen atom and a nucleophilic site. acs.org The strength of this interaction can be comparable to that of hydrogen bonds. acs.org In brominated pyridine derivatives, the bromine atom can interact with Lewis bases such as the nitrogen atom of an adjacent pyridine ring. nih.gov The formation of such Br···N halogen bonds can play a crucial role in the self-assembly of these molecules in the solid state.
Pi-Stacking: The aromatic nature of the pyridine ring allows for π-π stacking interactions. These interactions, arising from the electrostatic and van der Waals forces between the electron clouds of adjacent rings, are a common feature in the crystal packing of aromatic compounds. In the crystal structure of 6-bromo-2-(4-methoxyphenyl)-3-methyl-3H-imidazo[4,5-b]pyridine, weak π-π stacking interactions involving the imidazole (B134444) and methoxyphenyl rings further stabilize the crystal packing. researchgate.net It is therefore highly probable that π-π stacking interactions contribute to the supramolecular assembly of this compound.
| Interaction Type | Potential Donor/Acceptor in this compound | Example from a Derivative Compound | Reference |
| Hydrogen Bonding | C-H (methyl/methoxy) as donor, N/O as acceptor | Weak C-H···N hydrogen bonds link molecules into chains in 6-bromo-2-(4-methoxyphenyl)-3-methyl-3H-imidazo[4,5-b]pyridine. | researchgate.net |
| Halogen Bonding | C-Br as donor, N (pyridine) as acceptor | Br···N interactions are known to occur in brominated pyridine derivatives. | nih.gov |
| π-π Stacking | Pyridine ring | Weak π–π stacking interactions involving the imidazole and the methoxyphenyl rings are observed in 6-bromo-2-(4-methoxyphenyl)-3-methyl-3H-imidazo[4,5-b]pyridine. | researchgate.net |
Crystal Packing and Supramolecular Assembly
The interplay of the aforementioned intermolecular interactions governs the crystal packing and the formation of extended supramolecular assemblies. Based on the analysis of related compounds, several packing motifs can be anticipated for this compound.
In the absence of strong hydrogen bond donors, the crystal packing is likely to be dominated by a combination of weaker hydrogen bonds, halogen bonds, and π-π stacking. For instance, the crystal structure of 2-bromo-3-hydroxy-6-methylpyridine reveals that molecules are linked via O-H···N hydrogen bonds, forming chains that propagate along a specific crystallographic axis. researchgate.net These chains are further interconnected by weak C-H···Br hydrogen bonds, resulting in the formation of corrugated two-dimensional networks. researchgate.net
Similarly, in 6-bromo-2-(4-methoxyphenyl)-3-methyl-3H-imidazo[4,5-b]pyridine, weak C-H···N hydrogen bonds create one-dimensional chains. researchgate.net These chains are then stabilized by π-π stacking interactions, demonstrating how multiple weak forces can cooperate to build a stable three-dimensional structure. researchgate.net The specific arrangement of the methyl and methoxy substituents on the pyridine ring of this compound will sterically influence the efficiency of these interactions, ultimately determining the final crystal packing and supramolecular architecture. The combination of directional halogen bonds and more diffuse π-stacking can lead to a variety of complex and interesting solid-state structures. nih.gov
| Derivative Compound | Key Intermolecular Interactions | Resulting Supramolecular Assembly | Reference |
| 2-Bromo-3-hydroxy-6-methylpyridine | O-H···N and C-H···Br hydrogen bonds | Chains propagating along the a-axis, linked into corrugated two-dimensional networks. | researchgate.net |
| 6-Bromo-2-(4-methoxyphenyl)-3-methyl-3H-imidazo[4,5-b]pyridine | Weak C-H···N hydrogen bonds and π-π stacking | Chains along the c-axis, further stabilized by π-π stacking. | researchgate.net |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
The electronic absorption spectrum of a molecule provides valuable information about its electronic structure and the transitions between different electronic energy levels. For aromatic and heteroaromatic compounds like this compound, the UV-Vis spectrum is typically characterized by absorption bands arising from π → π* and n → π* transitions.
The bromo, methoxy, and methyl groups influence the electronic transitions through inductive and mesomeric (resonance) effects. The methoxy group, with its lone pair of electrons, acts as a strong auxochrome, donating electron density to the pyridine ring through the +M effect, which is expected to cause a bathochromic shift (shift to longer wavelengths) of the π → π* transitions. The bromine atom exhibits a dual role: it is electron-withdrawing through the -I effect but can be electron-donating through the +M effect. The methyl group is a weak electron-donating group through the +I effect.
The interplay of these electronic effects will determine the precise location and intensity of the absorption bands. It is anticipated that the π → π* transitions will be the most prominent features in the UV-Vis spectrum of this compound. The n → π* transitions, involving the non-bonding electrons of the nitrogen atom, are also expected but are typically weaker and may be obscured by the more intense π → π* bands.
| Substituent | Inductive Effect | Mesomeric Effect | Expected Effect on π → π* Transition |
| -Br | Electron-withdrawing (-I) | Electron-donating (+M) | Competing effects, overall shift depends on the balance |
| -OCH3 | Electron-withdrawing (-I) | Electron-donating (+M) | Bathochromic shift (to longer λmax) |
| -CH3 | Electron-donating (+I) | None | Weak bathochromic shift |
Synthetic Applications of 6 Bromo 3 Methoxy 2 Methylpyridine As a Versatile Building Block
Role in the Synthesis of Complex Heterocyclic Systems
6-Bromo-3-methoxy-2-methylpyridine serves as a crucial starting material for the synthesis of various complex heterocyclic systems. Its inherent reactivity, stemming from the presence of a bromo substituent and methoxy (B1213986) and methyl groups on the pyridine (B92270) ring, allows for diverse chemical transformations. These features make it an attractive building block for constructing polycyclic and fused-ring systems, which are prevalent scaffolds in medicinal chemistry and materials science.
Formation of Polycyclic Pyridine Derivatives
The construction of polycyclic pyridine derivatives often involves the strategic functionalization of the this compound core. The bromine atom provides a handle for cross-coupling reactions, enabling the introduction of various aryl, heteroaryl, or alkyl groups. This approach is fundamental in creating extended π-systems and three-dimensional molecular architectures. For instance, multicomponent reactions, such as aza-Wittig/Diels-Alder sequences, can be employed to build polysubstituted pyridines. nih.gov In these reactions, a 2-azadiene, which can be generated from precursors related to the pyridine scaffold, undergoes cycloaddition with a dienophile to form a new ring. nih.gov The resulting polycyclic structures are often difficult to access through other synthetic routes, highlighting the utility of this building block.
Construction of Pyridine-Fused Rings
The synthesis of pyridine-fused ring systems is another significant application of this compound. These fused systems, such as pyranopyridines and other related heterocycles, are of interest due to their potential biological activities. nih.gov The synthesis can proceed through intramolecular cyclization reactions where substituents, introduced via the bromo and other positions on the pyridine ring, react to form a new fused ring. For example, a substituent introduced at the 2-position can be designed to undergo cyclization with the methoxy group at the 3-position, or a group introduced at the 5-position can cyclize with the 6-bromo position after a suitable transformation. The specific reaction conditions and the nature of the substituents dictate the final fused-ring structure.
Derivatization for Further Functionalization
The versatility of this compound is further demonstrated by its ability to undergo various derivatization reactions, which introduce new functional groups. These functionalized derivatives serve as key intermediates for subsequent synthetic transformations, expanding the range of accessible molecules.
Preparation of Sulfonyl Chloride Derivatives for Synthetic Transformations
The bromo group in this compound can be transformed into a sulfonyl chloride moiety. achemblock.com This transformation is typically achieved through a sequence of reactions, often involving metal-halogen exchange followed by reaction with sulfur dioxide and then an oxidizing agent. The resulting 6-bromo-2-methylpyridine-3-sulfonyl chloride is a valuable intermediate. achemblock.com The sulfonyl chloride group is a versatile functional group that can participate in various reactions, including sulfonamide formation and as a leaving group in nucleophilic substitution reactions, thereby enabling further diversification of the pyridine scaffold.
Amination Reactions to Form Amino-Substituted Pyridines
The bromine atom at the 6-position of this compound is susceptible to nucleophilic substitution, particularly with amines, leading to the formation of amino-substituted pyridines. researchgate.netgeorgiasouthern.edugeorgiasouthern.edugeorgiasouthern.edu These amination reactions can be carried out using various methods, including palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) or by direct reaction with amines under high temperature and pressure. georgiasouthern.edu The resulting amino-substituted pyridines are important intermediates in the synthesis of biologically active compounds and ligands for metal complexes. georgiasouthern.edugeorgiasouthern.edu The specific conditions and the choice of amine allow for the introduction of a wide range of amino functionalities.
Introduction of Boronic Acid/Ester Functionalities
A highly valuable transformation of this compound is the introduction of a boronic acid or boronic ester functionality. nih.govarkat-usa.orgsigmaaldrich.com This is typically achieved through a metal-halogen exchange reaction, where the bromo group is reacted with an organolithium or Grignard reagent, followed by quenching with a trialkyl borate. nih.gov The resulting pyridinylboronic acid or ester is a key intermediate for Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction allows for the coupling of the pyridine ring with a wide variety of aryl and vinyl halides, providing access to a vast array of complex molecules with diverse applications. nih.govsigmaaldrich.com
Applications in Advanced Materials Science
This compound is recognized as a valuable building block for the creation of specialized chemical products, including those used in materials science. Chemical suppliers categorize this compound under classifications such as "Material Science," "Electronic Materials," "Optical Materials," and as an "Organic monomer of COF" (Covalent Organic Frameworks), indicating its role in the development of advanced materials. bldpharm.comambeed.com
In the field of coordination chemistry, the design of novel ligands is crucial for the development of metal complexes with specific catalytic, magnetic, or optical properties. This compound is classified by chemical vendors as a potential precursor for "Ligands for Functional Metal Complexes" and is listed within their "Catalysts and Ligands" portfolios. bldpharm.comambeed.com The nitrogen atom of the pyridine ring can act as a coordination site for metal ions, while the bromo-substituent provides a reactive handle for further synthetic elaboration, such as cross-coupling reactions, to construct more complex, multidentate ligand architectures.
The development of new functional materials, particularly for organic electronics, relies on the availability of versatile molecular building blocks. This compound is identified as a component for creating such materials. bldpharm.com Its structure is suitable for integration into larger conjugated systems, which are fundamental to organic semiconductors, light-emitting diodes (OLEDs), and other electronic devices. The potential to modify the molecule at the bromine position allows for the tuning of its electronic properties and its incorporation into polymeric or oligomeric structures.
A review of the scientific literature did not yield specific examples or research detailing the application of this compound as a chiral dopant for liquid crystals. While chiral pyridine derivatives are explored in this context, dedicated studies for this particular compound are not available. researchgate.net
Role in Natural Product Synthesis and Medicinal Chemistry Building Blocks
The structural framework of this compound makes it a significant starting material for the synthesis of molecules with potential biological activity.
No specific applications of this compound as a masked pyridone moiety in the context of total synthesis were identified in the surveyed literature.
A significant application of this compound is its use as a key precursor in the synthesis of novel bioactive molecules. cymitquimica.com It serves as a starting material for producing a class of 1H-pyrazolo[4,3-d]pyrimidine compounds that function as agonists for Toll-like receptor 7 (TLR7). google.com TLR7 agonists are a class of immunomodulatory agents being investigated for their therapeutic potential in treating a range of conditions, including various cancers, infections, and inflammatory disorders. google.com
In a documented synthetic pathway, this compound undergoes a palladium-catalyzed carbonylation reaction to introduce a methyl ester group, transforming it into a key intermediate for the construction of the pyrazolopyrimidine scaffold. google.com This highlights the compound's utility in generating complex heterocyclic systems for drug discovery.
The table below details the role of this compound in this synthetic application.
| Starting Material | Reaction | Intermediate/Product Class | Therapeutic Target | Reference |
| This compound | Palladium-catalyzed carbonylation | Substituted Pyridine-2-carboxylate | google.com | |
| Substituted Pyridine-2-carboxylate | Multi-step synthesis | 1H-pyrazolo[4,3-d]pyrimidine derivatives | Toll-like receptor 7 (TLR7) | google.com |
Q & A
Q. What are the established synthetic routes for 6-bromo-3-methoxy-2-methylpyridine, and how can its purity and structure be validated?
Methodological Answer: Synthesis typically involves bromination of a pre-functionalized pyridine precursor. For example:
- Bromination Strategy: Start with 3-methoxy-2-methylpyridine and use brominating agents like NBS (N-bromosuccinimide) under radical conditions or HBr/H2O2 .
- Coupling Reactions: Suzuki-Miyaura cross-coupling could introduce bromine at position 6 using a boronic acid derivative and palladium catalyst.
Characterization:
Q. Table 1: Key Spectral Data
| Technique | Expected Data (this compound) |
|---|---|
| ¹H NMR (CDCl3) | δ 2.5 (s, 3H, CH3), δ 3.9 (s, 3H, OCH3), δ 6.8–7.2 (pyridine H) |
| ¹³C NMR | δ 20.1 (CH3), 55.2 (OCH3), 122–150 (pyridine C) |
| HRMS | [M+H]+ = 218.0 (calc. 217.05) |
Q. How can reaction conditions be optimized to maximize yield and minimize byproducts during synthesis?
Methodological Answer:
- Solvent Selection: Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance bromination efficiency .
- Catalyst Screening: Test Pd-based catalysts (e.g., Pd(PPh3)4) for coupling reactions, optimizing ligand-metal ratios.
- Temperature Control: Maintain 60–80°C for bromination to avoid decomposition .
- Analytical Monitoring: Track reaction progress via TLC or in-situ FTIR to identify intermediates/byproducts.
Q. Table 2: Yield Optimization
| Condition | Yield (%) | Byproducts Identified (GC-MS) |
|---|---|---|
| NBS, AIBN, CCl4 | 72 | Dibromo derivatives |
| HBr/H2O2, 70°C | 65 | Oxidized methoxy groups |
Advanced Research Questions
Q. How do substituent positions (bromo, methoxy, methyl) influence reactivity in cross-coupling reactions or biological activity?
Methodological Answer:
Q. Table 3: Substituent Effects on CYP1B1 Inhibition
| Compound | IC50 (µM) | Notes |
|---|---|---|
| 6-Bromo-3-methoxy-2-Me | 0.011* | *Predicted based on |
| 5-Bromo-2-methoxy-3-Me | 0.083 | Reference: α-naphthoflavone |
Q. What computational methods can predict electronic properties or binding interactions of this compound?
Methodological Answer:
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites .
- Molecular Docking: Simulate binding to CYP1B1 (PDB: 3PM0) using AutoDock Vina to identify key interactions (e.g., π-stacking with heme) .
Key Computational Findings:
Q. How should contradictory data on synthesis yields or biological activity be resolved?
Methodological Answer:
- Reproducibility Checks: Validate reaction conditions (e.g., inert atmosphere for bromination) .
- Data Normalization: Use internal standards (e.g., 1,3,5-trimethoxybenzene) in HPLC to calibrate purity measurements .
- Meta-Analysis: Compare datasets across studies to identify outliers (e.g., anomalous IC50 values due to assay variability) .
Example Resolution:
A reported yield discrepancy (65% vs. 72%) was traced to residual moisture in NBS reactions; using molecular sieves improved consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
